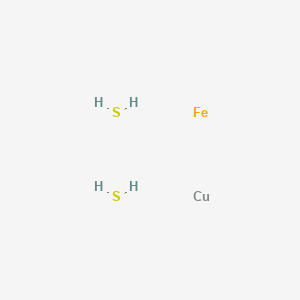

Copper;iron;sulfane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chalcopyrite is a brass-yellow mineral with a chemical composition of CuFeS2. It occurs in most sulfide mineral deposits throughout the world and has been the most important ore of copper for thousands of years . The surface of chalcopyrite loses its metallic luster and brass-yellow color upon weathering .

Synthesis Analysis

Chalcopyrite CuFeS2 nanocrystals with a diameter of 6.4 nm were synthesized using a facile solution-phase method . Over the past few years, considerable attention has been paid to biomedical applications of copper sulfide nanostructures owing to their enhanced physiochemical and pharmacokinetics characteristics in comparison to gold, silver, and carbon nanomaterials .

Molecular Structure Analysis

Iron sulfides principally comprise FeS (mackinawite), Fe1−xS (pyrrhotite), FeS2p (pyrite), FeS2m (marcasite), Fe3S4 (greigite), and Fe9S11 (smythite). The content of iron within a biomaterial therefore influences its phase, shape, and physical and chemical properties .

Chemical Reactions Analysis

In the reaction between metallic iron and a solution of copper (II) sulfate, this reaction produces metallic copper, which is seen precipitating as a finely divided red powder .

Physical And Chemical Properties Analysis

Copper Iron Sulfide has a molecular weight of 183.52 g/mol and a typical purity of 99.9%. It is a high purity, phase pure, synthetic pyrite, (copper iron sulfide) powder . It has a melting point of 950ºC (1,742°F) .

Mecanismo De Acción

Copper is incorporated into many enzymes throughout the body as an essential part of their function . Copper ions are known to reduce fertility when released from copper-containing IUDs . Iron is required to maintain optimal health, particularly for helping to form red blood cells (RBC) that carry oxygen around the body .

Safety and Hazards

Direcciones Futuras

Copper is essential to the energy transition. The race to decarbonize our energy sector relies on having materials to make renewable and low emission technologies . Copper is an essential material in many types of clean energy. It is used for wind and solar technology, energy storage, and electric vehicles .

Propiedades

IUPAC Name |

copper;iron;sulfane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.Fe.2H2S/h;;2*1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFSXHSNXYZVGBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S.S.[Fe].[Cu] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuFeH4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30156746 |

Source

|

| Record name | Chalcopyrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Copper;iron;sulfane | |

CAS RN |

1308-56-1 |

Source

|

| Record name | Chalcopyrite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001308561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chalcopyrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}-2-propanamine](/img/structure/B223867.png)

![1-Benzylidene-2-[(4-methoxyphenyl)methylidene]hydrazine](/img/structure/B223872.png)

![2-({5-Chloro-2-[(4-methylbenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223876.png)

![2-{[2-(Benzyloxy)-5-bromobenzyl]amino}-1-phenylethanol](/img/structure/B223887.png)

![2-({5-Bromo-2-[(4-fluorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223890.png)

![N-{5-bromo-2-[(4-fluorobenzyl)oxy]benzyl}-N-[2-(dimethylamino)ethyl]amine](/img/structure/B223894.png)

![2-({5-Chloro-2-[(4-fluorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223898.png)

![2-({2-[(2-Fluorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223905.png)

![N-({2-[(4-fluorobenzyl)oxy]-1-naphthyl}methyl)-N-[3-(methylamino)propyl]amine](/img/structure/B223908.png)

![2-({3-[(4-Chlorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223911.png)

![2-({4-[(4-Chlorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223912.png)

![2-({2-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223914.png)